L- psicose

描述

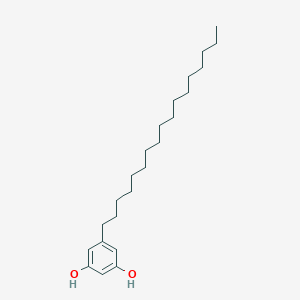

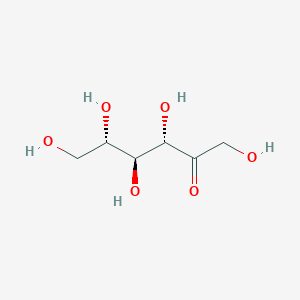

L-Psicose, also known as D-Psicose or allulose, is a rare sugar that is an epimer of D-fructose, meaning it differs in configuration at a single stereogenic center . It has garnered attention due to its potential as a noncaloric sweetener and its favorable effects on lipid metabolism, as demonstrated in studies with Sprague-Dawley rats . L-Psicose is not metabolized in the body and has a short half-life, which contributes to its low caloric value .

Synthesis Analysis

The synthesis of L-Psicose and related compounds has been explored through various enzymatic methods. One study achieved mass production of D-allose, a rare aldohexose, from D-psicose using cross-linked recombinant L-rhamnose isomerase (L-RhI) . Another study described a two-step enzymatic synthesis of 6-deoxy-L-psicose from L-rhamnose, involving isomerization and epimerization reactions catalyzed by L-rhamnose isomerase (RhaI) and D-tagatose 3-epimerase (DTE), respectively . Additionally, D-Psicose was produced from D-fructose using immobilized D-tagatose 3-epimerase (D-TE), and then used as a substrate to produce D-allose by immobilized L-rhamnose isomerase (L-RI) .

Molecular Structure Analysis

The molecular structure of L-Psicose has been elucidated through crystallography. The crystal structure of β-D,L-psicose revealed that it forms a β-pyranose with a 2C5 (or 5C2) conformation . The study also observed intramolecular and intermolecular hydrogen bonding, which contributes to the stability of the crystal structure .

Chemical Reactions Analysis

L-Psicose has been studied in the context of the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that occurs during the heating of foods. A comparative study on the effects of D-psicose and D-fructose in the Maillard reaction with β-lactoglobulin showed that D-psicose was more effective in the reaction, especially after the initial stage, leading to modified proteins with higher antioxidant activity but lower thermal stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-Psicose have been investigated in various studies. For instance, the production of L-Psicose from allitol by Gluconobacter frateurii IFO 3254 demonstrated a high conversion rate at 30°C, indicating the efficiency of the biotransformation process . The stability of immobilized enzymes used in the synthesis of L-Psicose-related compounds, such as D-allose, has also been reported, with no detectable decrease in enzyme activity over repeated use .

科学研究应用

甜味剂替代品和食品工业应用

L- psicose,一种稀有糖和 D-果糖的 C-3 差向异构体,由于其低热量值和大约为蔗糖甜度的 70% 的甜味,正在成为食品工业中蔗糖的理想替代品。研究强调了其在加工过程中通过增强凝胶行为和风味来改善食品的潜力。L- psicose 还表现出重要的生理功能,例如抑制血糖、清除活性氧和神经保护作用,使其成为各种食品中的有利成分 (Mu 等,2012)。

对食品加工中美拉德反应的影响

已经发现 L- psicose 在美拉德反应中比 D-果糖发挥更有效的作用,特别是与牛乳 β-乳球蛋白。该反应在食品加工中至关重要,因为它影响食品的理化和结构特性。L- psicose 的美拉德反应产物表现出更高的抗氧化活性,但热稳定性较低,这会影响食品的营养和感官品质 (Zeng 等,2013)。

治疗单纯疱疹角膜炎的治疗潜力

L- psicose 已被证明在治疗小鼠模型中由单纯疱疹病毒-1 (HSV-1) 诱发的疱疹基质角膜炎 (HSK) 中具有治疗功效。研究发现,L- psicose 在体外具有抗病毒活性,并且在小鼠眼部模型中的局部应用显着降低了 HSK 的严重程度。这些发现表明 L- psicose 作为眼部疱疹感染的抗病毒剂的潜力 (Muniruzzaman 等,2016)。

在生物技术中的应用

L- psicose 的生物技术生产也是一个感兴趣的领域。已经探索了使用葡萄糖酸杆菌 frateurii IFO 3254 将山梨糖醇转化为 L- psicose,为生物技术产业中 L- psicose 的大规模生产提供了一种潜在的方法 (Takeshita 等,1996)。

对胰岛素敏感性和葡萄糖耐受性的影响

D- psicose 在改善 2 型糖尿病模型中的胰岛素敏感性和葡萄糖耐受性方面显示出有希望的结果。使用大塚长埃文德岛津肥胖 (OLETF) 大鼠的研究表明,D- psicose 补充剂导致体重、腹部脂肪量、血糖和胰岛素水平降低。这表明其在管理 2 型糖尿病中的潜在用途 (Hossain 等,2011)。

安全和危害

未来方向

Due to the rise in obesity and diabetes, consumers are seeking ways to reduce their sugar intake. L-Psicose, a non-nutritive sugar substitute with near perfect palatability, is one of the most promising new ingredients in the food system . Future research directions include improving the production process of L-Psicose to make it more accessible and cost-effective .

属性

IUPAC Name |

(3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-ZXEDONINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474831 | |

| Record name | L-Psicose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Psicose | |

CAS RN |

16354-64-6 | |

| Record name | Psicose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Psicose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSICOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DBT57A5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)

![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)